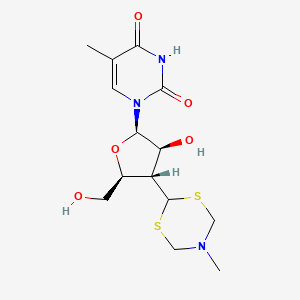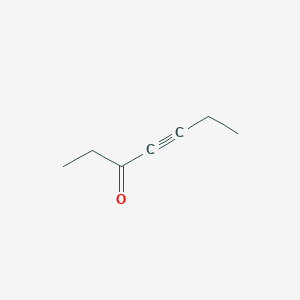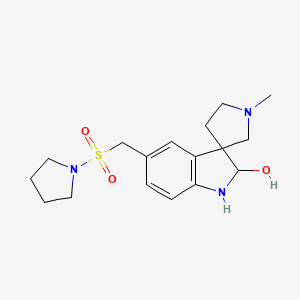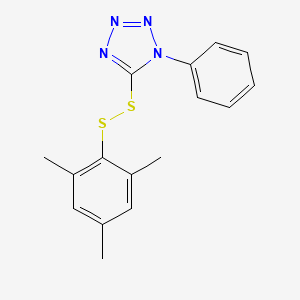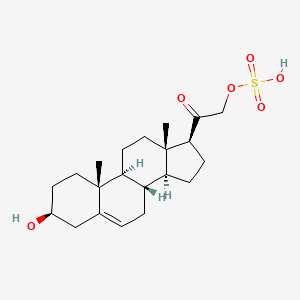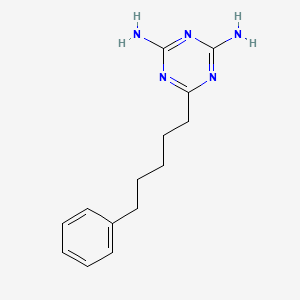
6-(5-Phenylpentyl)-1,3,5-triazine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(5-Phenylpentyl)-1,3,5-triazine-2,4-diamine is an organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Phenylpentyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of a suitable triazine precursor with a phenylpentyl derivative. One common method is the nucleophilic substitution reaction where a triazine compound reacts with a phenylpentyl amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process. The initial steps often include the preparation of the triazine ring, followed by the introduction of the phenylpentyl group through a series of reactions. The process may involve the use of catalysts and specific reaction conditions to optimize yield and purity.
化学反应分析
Types of Reactions
6-(5-Phenylpentyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amine derivatives.
科学研究应用
6-(5-Phenylpentyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 6-(5-Phenylpentyl)-1,3,5-triazine-2,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The phenylpentyl group can enhance its binding affinity to specific targets, leading to inhibition or activation of biological pathways. The triazine ring plays a crucial role in stabilizing the compound and facilitating its interactions with target molecules.
相似化合物的比较
Similar Compounds
6-(5-Phenylpentyl)-2,2’-bipyridine: This compound has a similar phenylpentyl group but features a bipyridine ring instead of a triazine ring.
6-(5-Phenylpentyl)-1,3,5-triazine-2,4-diamine derivatives: Various derivatives with different substituents on the triazine ring.
Uniqueness
This compound is unique due to its specific combination of a triazine ring and a phenylpentyl group. This combination imparts distinct chemical properties and potential applications that are not observed in other similar compounds. The triazine ring provides stability and reactivity, while the phenylpentyl group enhances its binding affinity and specificity for certain targets.
属性
CAS 编号 |
3275-46-5 |
|---|---|
分子式 |
C14H19N5 |
分子量 |
257.33 g/mol |
IUPAC 名称 |
6-(5-phenylpentyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C14H19N5/c15-13-17-12(18-14(16)19-13)10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H4,15,16,17,18,19) |
InChI 键 |
BZJOTVNQUCZHMS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCCCCC2=NC(=NC(=N2)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


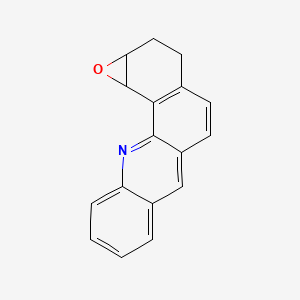
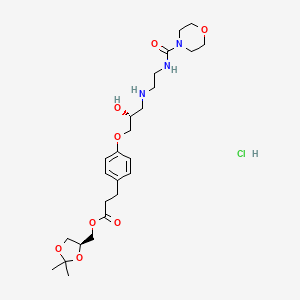


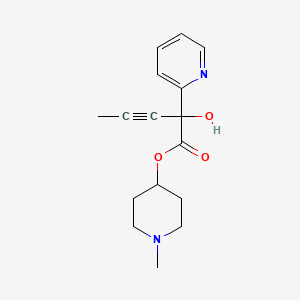

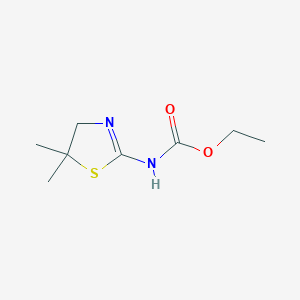
![[2-(Heptanoyloxymethyl)-2-[[2-(3-methylbutanoyloxymethyl)-2-(nonanoyloxymethyl)-3-pentanoyloxypropoxy]methyl]-3-octanoyloxypropyl] decanoate](/img/structure/B12794545.png)
